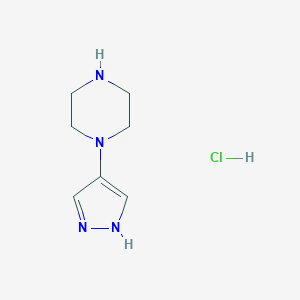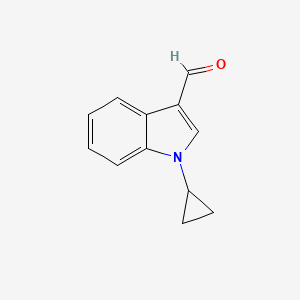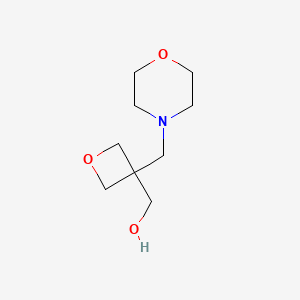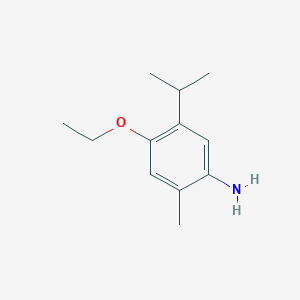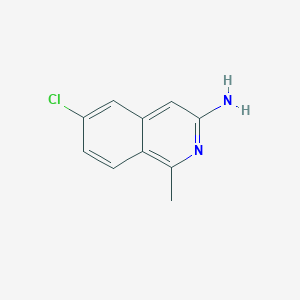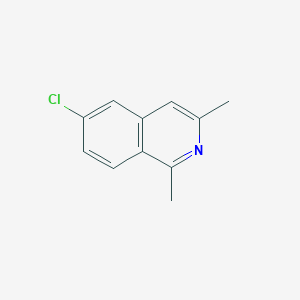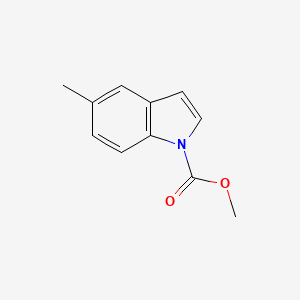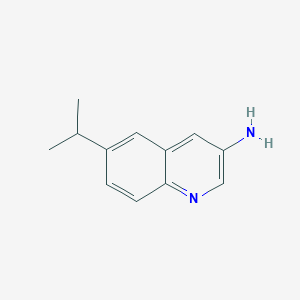![molecular formula C10H23N3 B11905433 (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is a chemical compound with the molecular formula C10H24ClN3. It is also known as N1-(2-(azepan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and two aminoethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine typically involves the reaction of azepane with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Azepane+Ethylenediamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound valuable for research in drug development and molecular biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminoethyl)[2-(piperazin-1-yl)ethyl]amine: Similar structure but contains a piperazine ring instead of an azepane ring.
(2-Aminoethyl)[2-(morpholin-1-yl)ethyl]amine: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The seven-membered ring structure influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H23N3 |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3/c11-5-6-12-7-10-13-8-3-1-2-4-9-13/h12H,1-11H2 |
Clé InChI |
MIWYRODJVLGMCR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


